molecular formula C17H16FN3O B5969256 3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B5969256
M. Wt: 297.33 g/mol
InChI Key: RLVAUZRACRMJHB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound featuring a pyrazolo[5,1-b]quinazolinone core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antitumor agents . The fluorine atom enhances bioavailability and metabolic stability, while the fused pyrazoloquinazolinone system offers rigidity for target binding .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-10-15(11-6-8-12(18)9-7-11)16-19-14-5-3-2-4-13(14)17(22)21(16)20-10/h6-9,20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVAUZRACRMJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345941
Record name 3-(4-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879613-76-0
Record name 3-(4-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound attracting attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, and synthesizes findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrazoloquinazolinone framework. Its molecular formula is C16H16FN3C_{16}H_{16}FN_3, with a molecular weight of approximately 285.32 g/mol. The presence of the fluorophenyl group is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of quinazolinones, including compounds similar to this compound, exhibit notable cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Commonly used cell lines include PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through pathways involving the inhibition of specific kinases or interference with cell cycle progression. For instance, studies have shown that certain quinazolinone derivatives can inhibit the growth of the MCF-7 cell line with IC50 values ranging from 10 to 12 μM depending on the specific derivative used .
CompoundCell LineIC50 (μM)
A3PC310
A2MCF-710
A5HT-2912

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Target Pathogens : Studies have focused on its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
  • Synergistic Effects : Some derivatives have shown synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains. For example, a related quinazolinone was found to synergize with piperacillin-tazobactam in vitro against MRSA .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several quinazolinone derivatives on human cancer cell lines using the MTT assay. Among them, derivatives similar to this compound exhibited significant cytotoxicity against PC3 and MCF-7 cells.
  • Antibacterial Testing : In another investigation, a series of quinazolinone derivatives were screened for their antibacterial activity against MRSA. The study highlighted the structural modifications that enhanced activity and provided insights into their mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 4-Chlorophenyl analog (3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one):
    • Molecular Formula: C₁₇H₁₆ClN₃O (vs. C₁₇H₁₆FN₃O for the target compound).
    • Key Difference: Chlorine (Cl) replaces fluorine (F), increasing molecular weight (314.11 vs. 297.10) and lipophilicity (ClogP: ~3.2 vs. ~2.8).
    • Biological Relevance: Chlorophenyl derivatives often exhibit enhanced cytotoxicity but may suffer from higher toxicity profiles .
Substitutions with Alkyl/Aryl Groups
  • 4-Ethylphenyl analog (3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-...): Introduces an ethyl group at position 9, expanding steric bulk. Impact: Reduced solubility (logS: −5.1 vs.

Core Heterocycle Modifications

Pyrazolo[5,1-b]quinazolinone vs. Triazolo[5,1-b]quinazolinone
  • Triazolo analogs (e.g., 6-(4-fluorophenyl)-9-(2-methoxyphenyl)-...):
    • Core Structure: Replaces pyrazole with triazole, altering electronic properties.
    • Bioactivity: Triazolo derivatives show moderate thrombin inhibition (IC₅₀: ~50 nM) but lower antitumor potency compared to pyrazolo counterparts .
Isoxazolo-pyrroloquinazolinones
  • 3-(4-Fluorophenyl)isoxazolo[4',5':3,4]pyrrolo[2,1-b]quinazolin-9(11H)-one: Features an isoxazole ring fused to pyrroloquinazolinone. Activity: Superior antitumor activity against A-549 lung cancer cells (IC₅₀: 1.2 µM vs. 5-fluorouracil IC₅₀: 5.8 µM) .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog Triazolo Derivative
Molecular Weight 297.33 314.11 374.42
logP (Predicted) 2.8 3.2 3.6
Melting Point (°C) Not reported 248–249 180–182
HPLC Purity (%) 93–99% (typical synthesis) 90% 95%
Antitumor Activity
  • Target Compound : Predicted activity via structural analogy to 3-(4-fluorophenyl)isoxazolo derivatives (IC₅₀: <5 µM for A-549 cells) .
  • 4-Chlorophenyl Analog : Moderate cytotoxicity (IC₅₀: ~10 µM) but higher toxicity (LD₅₀: 495 mg/kg in mice) .
Thrombin Inhibition
  • Pyrazoloquinazolinones: Demonstrated serine-trapping mechanism with IC₅₀ values <100 nM (e.g., compound 10e: 34 nM) .
  • Triazolo Derivatives : Lower potency (IC₅₀: ~500 nM) due to reduced hydrogen-bonding capacity .

Structure-Activity Relationship (SAR)

Fluorine vs. Chlorine : Fluorine enhances metabolic stability and bioavailability; chlorine increases lipophilicity but may elevate toxicity .

Methyl Group at Position 2 : Critical for maintaining planar conformation, optimizing target binding .

Core Rigidity: Pyrazoloquinazolinones exhibit superior kinase inhibition compared to flexible dihydro analogs (e.g., 2,3-dihydropyrrolo derivatives) .

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